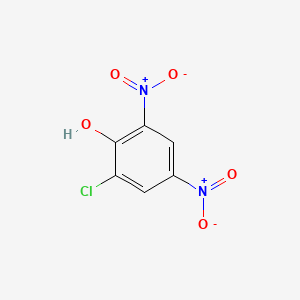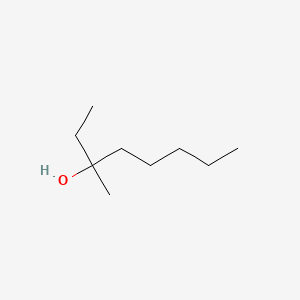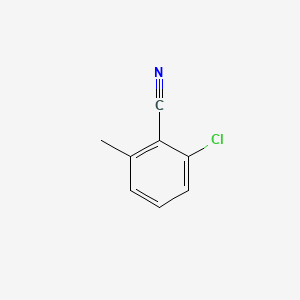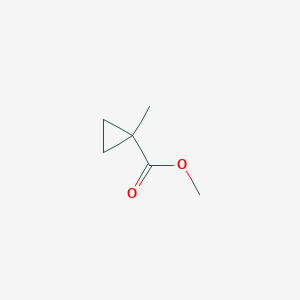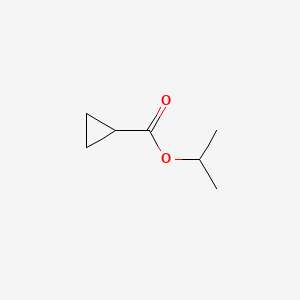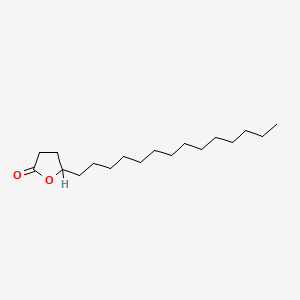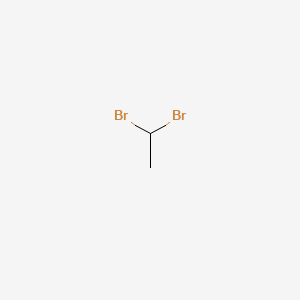
Benzene, 1,2-dibromo-4-chloro-
Vue d'ensemble
Description
“Benzene, 1,2-dibromo-4-chloro-” is a polyhalo substituted benzene . It has a molecular weight of 270.349 .
Synthesis Analysis
The synthesis of polyhalo substituted benzenes like “Benzene, 1,2-dibromo-4-chloro-” often involves electrophilic aromatic substitution reactions . For instance, a bromination or chlorination reaction can be used to introduce the bromine or chlorine substituents . The presence of electron-withdrawing groups can enhance the rate of substitution .Molecular Structure Analysis
The molecular structure of “Benzene, 1,2-dibromo-4-chloro-” consists of a benzene ring with two bromine atoms and one chlorine atom attached . The exact positions of these substituents on the benzene ring can be determined using techniques like IR and Raman spectral data .Chemical Reactions Analysis
“Benzene, 1,2-dibromo-4-chloro-” can undergo various chemical reactions. For example, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of different Suzuki catalysts . Nucleophilic substitution reactions involving aromatic rings are also possible .Physical And Chemical Properties Analysis
“Benzene, 1,2-dibromo-4-chloro-” has a density of 2.0±0.1 g/cm3 . Its boiling point is 255.3±20.0 °C at 760 mmHg, and it has an enthalpy of vaporization of 47.3±3.0 kJ/mol .Applications De Recherche Scientifique
Organic Synthesis Intermediary
1,2-dibromo-4-chlorobenzene is a valuable intermediate in organic synthesis. It is utilized in the production of various organic compounds, including biphenyl derivatives like 2,4,4’-trichloro-biphenyl through reactions requiring aqueous sodium carbonate and solvents such as dioxane and ethanol .
Pharmaceutical Industry
In pharmaceuticals, this compound serves as an intermediate for synthesizing arylpiperidines and aryltetrahydropyridines, which act as 5-HT2C agonists . These are important in the development of treatments for disorders such as depression, anxiety, and schizophrenia.
Agrochemicals Production
1,2-dibromo-4-chlorobenzene is also used in the synthesis of agrochemicals. It helps create pesticides and herbicides with specific properties that effectively combat pests and diseases, contributing to sustainable agriculture practices .
Dyestuff Field
This compound is an important raw material in the dyestuff industry. It is involved in the synthesis of dyes and pigments used in textiles and other materials .
Grignard Reactions
It acts as a reagent in Grignard reactions, which are pivotal in creating new carbon-carbon bonds. This is essential for constructing complex molecular structures found in various chemical products .
Materials Science
1,2-dibromo-4-chlorobenzene finds applications in materials science due to its role in synthesizing new materials with desirable properties for technological advancements .
Mécanisme D'action
Target of Action
The primary target of 1,2-dibromo-4-chlorobenzene is the aromatic ring of benzene . The compound interacts with the pi electrons of the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The interaction of 1,2-dibromo-4-chlorobenzene with its target involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway of 1,2-dibromo-4-chlorobenzene involves the metabolism of the compound to o-chlorophenol and 3-chloroxychol by CB monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase .
Pharmacokinetics
The pharmacokinetics of 1,2-dibromo-4-chlorobenzene involve its absorption, distribution, metabolism, and excretion (ADME). The compound has low gastrointestinal absorption and is a CYP1A2 and CYP2C9 inhibitor . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.5, affects its bioavailability .
Result of Action
The result of the action of 1,2-dibromo-4-chlorobenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the compound’s interaction with its target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-dibromo-4-chlorobenzene. For instance, its solubility, which is moderately soluble with a Log S (ESOL) value of -4.49 , can affect its distribution in the environment and its interaction with its target. Furthermore, its stability can be influenced by factors such as temperature and pH.
Safety and Hazards
Orientations Futures
The future directions for “Benzene, 1,2-dibromo-4-chloro-” could involve further exploration of its reactivity and potential applications. For instance, its ability to undergo Suzuki–Miyaura cross-coupling reactions could be leveraged in the synthesis of complex organic molecules . Additionally, understanding the directing effects of substituents on the benzene ring could aid in the planning of syntheses of substituted aromatic compounds .
Propriétés
IUPAC Name |
1,2-dibromo-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKNVKLWIJHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209783 | |
| Record name | Benzene, 1,2-dibromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,2-dibromo-4-chloro- | |
CAS RN |
60956-24-3 | |
| Record name | Benzene, 1,2-dibromo-4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dibromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



